molecular formula C11H13ClN2O2 B13498380 2-(propan-2-yl)-2H-indazole-7-carboxylic acid hydrochloride

2-(propan-2-yl)-2H-indazole-7-carboxylic acid hydrochloride

Cat. No.: B13498380
M. Wt: 240.68 g/mol
InChI Key: RNUPIBUOYFYOFP-UHFFFAOYSA-N
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Description

2-(propan-2-yl)-2H-indazole-7-carboxylic acid hydrochloride is a chemical compound that belongs to the class of indazole derivatives Indazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(propan-2-yl)-2H-indazole-7-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-nitrobenzyl chloride with isopropylamine, followed by reduction and cyclization to form the indazole ring. The carboxylic acid group is then introduced through a series of reactions involving carboxylation and subsequent conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, is common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(propan-2-yl)-2H-indazole-7-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the indazole ring.

Scientific Research Applications

2-(propan-2-yl)-2H-indazole-7-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(propan-2-yl)-2H-indazole-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(propan-2-yl)-2H-indazole-3-carboxylic acid
  • 2-(propan-2-yl)-2H-indazole-5-carboxylic acid
  • 2-(propan-2-yl)-2H-indazole-6-carboxylic acid

Uniqueness

2-(propan-2-yl)-2H-indazole-7-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the indazole ring, which can influence its biological activity and chemical reactivity. The position of the carboxylic acid group at the 7th position may confer distinct properties compared to other isomers, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C11H13ClN2O2

Molecular Weight

240.68 g/mol

IUPAC Name

2-propan-2-ylindazole-7-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H12N2O2.ClH/c1-7(2)13-6-8-4-3-5-9(11(14)15)10(8)12-13;/h3-7H,1-2H3,(H,14,15);1H

InChI Key

RNUPIBUOYFYOFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C2C=CC=C(C2=N1)C(=O)O.Cl

Origin of Product

United States

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